4-(2-(2-((3-Chlorobenzyl)thio)thiazol-4-yl)acetamido)benzamide

Kinase inhibitor design Src-family kinases Thiazole-acetamide SAR

This compound features a distinct 4-aminocarbonylphenyl terminus and 3-chlorobenzyl thioether not found in N-benzyl or morpholinoethoxy-phenyl thiazole acetamides. It serves as an orthogonal chemotype for kinase inhibitor screens, enabling deconvolution of structure-driven vs target-driven phenotypes. Ideal for matched-pair studies with 4-chloro isomer to assess chlorine-position effects on metabolic stability. Use as a reference compound for Caco-2/MDCK permeability assays near the 400-450 Da permeability cliff.

Molecular Formula C19H16ClN3O2S2
Molecular Weight 417.93
CAS No. 954243-60-8
Cat. No. B2781786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(2-((3-Chlorobenzyl)thio)thiazol-4-yl)acetamido)benzamide
CAS954243-60-8
Molecular FormulaC19H16ClN3O2S2
Molecular Weight417.93
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N
InChIInChI=1S/C19H16ClN3O2S2/c20-14-3-1-2-12(8-14)10-26-19-23-16(11-27-19)9-17(24)22-15-6-4-13(5-7-15)18(21)25/h1-8,11H,9-10H2,(H2,21,25)(H,22,24)
InChIKeyZCDBGTMQXPBGPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-(2-((3-Chlorobenzyl)thio)thiazol-4-yl)acetamido)benzamide (CAS 954243-60-8): Core Structural Identity and Procurement Baseline


4-(2-(2-((3-Chlorobenzyl)thio)thiazol-4-yl)acetamido)benzamide (CAS 954243‑60‑8) is a synthetic, small‑molecule thiazole‑acetamide‑benzamide hybrid with the molecular formula C₁₉H₁₆ClN₃O₂S₂ and a molecular weight of 417.9 g mol⁻¹ . The compound belongs to a broader class of aminothiazole‑benzamide derivatives that have been explored as inhibitors of cyclin‑dependent kinases and other proliferation‑associated kinases [1]. Its structure features a 3‑chlorobenzyl thioether at the thiazole 2‑position, an acetamide linker, and a primary benzamide terminus, a combination that distinguishes it from the more extensively studied N‑benzyl or morpholinoethoxy‑phenyl thiazole acetamides such as KX2‑391 [2].

Why generic thiazole‑acetamide analogs cannot simply replace 4-(2-(2-((3-Chlorobenzyl)thio)thiazol-4-yl)acetamido)benzamide in kinase‑focused or antiproliferative screens


Within the aminothiazole‑benzamide family, even minor substituent changes produce substantial shifts in kinase selectivity and cellular potency [1]. Published structure‑activity relationship (SAR) data on congeneric N‑benzyl thiazolyl acetamides demonstrate that moving from an unsubstituted N‑benzyl to a 4‑fluorobenzyl group alters colony‑wide antiproliferative inhibition by >10 percentage points at a fixed 50 µM concentration, while replacement of the pyridine ring in KX2‑391 with a thiazole core fundamentally redirects Src‑kinase inhibitory profiles [2]. The target compound further replaces the N‑benzyl terminus with a 4‑aminocarbonylphenyl (benzamide) group and retains a 3‑chlorobenzyl thioether, two modifications that are absent from the published congeneric series. Because no two analogs in this chemical space have been shown to produce interchangeable biochemical or cellular fingerprints, substituting the target compound with a “structurally close” N‑benzyl or N‑phenyl acetamide derivative risks invalidating the biological readout or provoking off‑target effects that the original screening hit did not exhibit.

Quantitative differentiation evidence for 4-(2-(2-((3-Chlorobenzyl)thio)thiazol-4-yl)acetamido)benzamide versus closest structural analogs


Structural divergence from the most potent published Src‑inhibitory N‑benzyl‑thiazolyl‑acetamide lead (8a)

The unsubstituted N‑benzyl analog 8a (N‑benzyl‑2‑(2‑(benzylthio)thiazol‑4‑yl)acetamide) is the most potent Src kinase inhibitor in the published thiazolyl N‑benzyl‑substituted acetamide series, with c‑Src GI₅₀ values of 1.34 µM and 2.30 µM in NIH3T3/c‑Src527F and SYF/c‑Src527F cells, respectively [1]. The target compound replaces the N‑benzyl group with a 4‑(aminocarbonyl)phenyl moiety, a change that is not represented in the published congeneric series and for which no direct Src‑kinase or antiproliferative data are available. This structural deviation is material because the same study showed that introducing a 4‑fluorobenzyl substituent (compound 8b) shifted the antiproliferative profile to 64–71 % inhibition in BT‑20 and CCRF‑CEM cells at 50 µM, whereas the unsubstituted 8a gave a different inhibition pattern [1].

Kinase inhibitor design Src-family kinases Thiazole-acetamide SAR

Chlorine positional differentiation vs. 2‑chlorobenzyl and 4‑chlorobenzyl thioether isomers

The target compound bears a 3‑chlorobenzyl thioether. In medicinal chemistry, the position of a chloro substituent on a benzyl ring frequently modulates target binding through halogen‑bonding interactions and alters oxidative metabolism by cytochrome P450 enzymes [1]. Although no head‑to‑head data exist for this exact scaffold, class‑level evidence from benzyl‑thioether‑containing kinase inhibitors indicates that moving chlorine from the para to the meta position can reduce CYP3A4‑mediated benzylic hydroxylation rates by 2‑ to 5‑fold, thereby prolonging microsomal half‑life [2]. Consequently, a 3‑chlorobenzyl thioether is expected to display a distinct metabolic and binding profile compared to its 2‑chloro or 4‑chloro isomers, a difference that cannot be captured by potency alone but is critical for in‑vivo pharmacokinetic or cellular persistence studies.

Halogen bonding Thioether SAR CYP450 metabolic stability

Physicochemical differentiation: LogP, hydrogen‑bond donors and topological polar surface area vs. N‑benzyl and morpholinoethoxy‑phenyl analogs

Calculated physicochemical properties place the target compound in a distinct property space relative to the published Src‑inhibitory analogs. The compound possesses a primary benzamide group that introduces an additional hydrogen‑bond donor (HBD = 2) and a higher topological polar surface area (tPSA ≈ 120 Ų) compared to KX2‑391 (tPSA ≈ 80 Ų, HBD = 0) and the N‑benzyl lead 8a (HBD = 1) . In cellular permeability models, increasing HBD count from 1 to 2 can reduce passive Caco‑2 permeability by up to 10‑fold for compounds with molecular weight >400 Da [1]. These differences are directly relevant for cell‑based assay design, as the target compound may require higher extracellular concentrations or longer incubation times to achieve equivalent intracellular exposure.

Physicochemical property comparison Lipophilicity Permeability

High‑confidence application scenarios for 4-(2-(2-((3-Chlorobenzyl)thio)thiazol-4-yl)acetamido)benzamide based on available evidence


Kinase inhibitor phenotypic screening where the screening library already contains N‑benzyl‑thiazolyl‑acetamides and a structurally distinct follow‑up probe is required

Because the target compound introduces a 4‑aminocarbonylphenyl terminus that is absent from the published N‑benzyl‑thiazolyl‑acetamide series [1], it serves as a valuable orthogonal chemotype in cell‑based kinase inhibitor screens. Its distinct hydrogen‑bond‑donor profile may shift the kinome selectivity fingerprint, providing a useful tool for deconvoluting structure‑driven vs. target‑driven phenotypes.

Metabolic stability comparison studies of meta‑ vs. para‑chloro benzyl thioethers in a matched molecular pair analysis

The 3‑chlorobenzyl thioether group makes the compound a candidate for matched‑pair studies with the corresponding 4‑chloro isomer, enabling direct measurement of chlorine‑position effects on microsomal stability and CYP inhibition [2]. Such studies are essential for building predictive metabolic models within medicinal chemistry programs.

Cellular permeability assay calibration for benzamide‑containing thiazole derivatives

With a calculated tPSA ≈ 120 Ų and two hydrogen‑bond donors, this compound occupies a property space near the permeability cliff for 400–450 Da molecules [3]. It can be used as a reference compound to calibrate Caco‑2 or MDCK permeability assays when evaluating new thiazole‑benzamide analogs intended for intracellular target engagement.

Quote Request

Request a Quote for 4-(2-(2-((3-Chlorobenzyl)thio)thiazol-4-yl)acetamido)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.